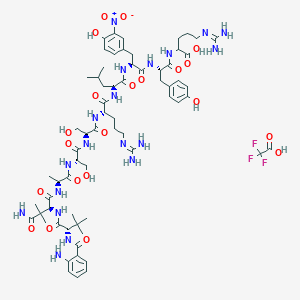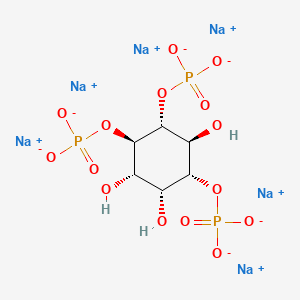
D-Myo-inositol 1,4,5-trisphosphate sodium salt
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
D-ミオ-イノシトール 1,4,5-トリホスフェート ヘキサナトリウム塩は、細胞シグナル伝達経路において重要な役割を果たす生物学的に重要な分子です。これは、さまざまな細胞プロセスに関与する炭水化物であるイノシトールの誘導体です。 この化合物は、細胞内貯蔵部位からカルシウムイオンを放出する能力で特に知られており、これはさまざまな細胞機能に不可欠です .
準備方法
合成経路と反応条件: D-ミオ-イノシトール 1,4,5-トリホスフェート ヘキサナトリウム塩の合成は、通常、イノシトールのリン酸化を伴います。このプロセスは、イノシトール上のヒドロキシル基の保護から始まり、続いて1、4、および5位での選択的リン酸化が行われます。 最終段階は、脱保護とヘキサナトリウム塩への変換を伴います .
工業生産方法: この化合物の工業生産は、上記と同様の手順を用いた大規模な化学合成を含む場合があります。 このプロセスは、収率と純度を最適化し、最終製品が研究および産業用途に必要な仕様を満たすようにしています .
化学反応の分析
反応の種類: D-ミオ-イノシトール 1,4,5-トリホスフェート ヘキサナトリウム塩は、主に加水分解とリン酸化反応を起こします。また、金属イオンとの錯体形成にも関与する可能性があります。
一般的な試薬と条件:
加水分解: 通常、弱酸性または弱塩基性条件下で水溶液中で起こります。
主な生成物: これらの反応から生成される主な生成物には、イノシトールのさまざまなリン酸化誘導体と、完全な加水分解による遊離イノシトールが含まれます .
科学的研究の応用
D-ミオ-イノシトール 1,4,5-トリホスフェート ヘキサナトリウム塩は、細胞内カルシウム放出における役割のために、科学研究で広く使用されています。その応用には以下が含まれます。
化学: リン酸化と加水分解反応の研究における試薬として使用されます。
生物学: 特に細胞内貯蔵部位からのカルシウムイオンの放出におけるシグナル伝達経路で重要な役割を果たします。
医学: カルシウムシグナル伝達の調節不全に関連する疾患における潜在的な治療用途について調査されています。
作用機序
D-ミオ-イノシトール 1,4,5-トリホスフェート ヘキサナトリウム塩の主要な作用機序は、小胞体上の受容体に結合して、カルシウムイオンを細胞質に放出することです。 細胞内カルシウム濃度のこの増加は、筋収縮、分泌、代謝調節など、さまざまな細胞応答を引き起こします .
類似の化合物:
- D-ミオ-イノシトール 1,4,5-トリホスフェート トリナトリウム塩
- D-ミオ-イノシトール 1,4,5-トリホスフェート ヘキサカリウム塩
比較: これらの化合物はすべて類似の構造を共有していますが、対イオン(ナトリウム対カリウム)と特定の生物活性に違いがあります。 D-ミオ-イノシトール 1,4,5-トリホスフェート ヘキサナトリウム塩は、カルシウムイオンを効率的に放出する能力においてユニークであり、カルシウムシグナル伝達経路の研究における貴重なツールとなっています .
類似化合物との比較
- D-MYO-INOSITOL 1,4,5-TRISPHOSPHATE TRISODIUM SALT
- D-MYO-INOSITOL 1,4,5-TRISPHOSPHATE HEXAPOTASSIUM SALT
Comparison: While all these compounds share a similar core structure, their differences lie in the counterions (sodium vs. potassium) and their specific biological activities. D-MYO-INOSITOL 1,4,5-TRISPHOSPHATE HEXASODIUM SALT is unique in its ability to release calcium ions efficiently, making it a valuable tool in studying calcium signaling pathways .
特性
CAS番号 |
108340-81-4 |
|---|---|
分子式 |
C6H9Na6O15P3 |
分子量 |
551.99 g/mol |
IUPAC名 |
hexasodium;[(1S,2R,3S,4S,5R,6S)-2,3,5-trihydroxy-4,6-diphosphonatooxycyclohexyl] phosphate |
InChI |
InChI=1S/C6H15O15P3.6Na/c7-1-2(8)5(20-23(13,14)15)6(21-24(16,17)18)3(9)4(1)19-22(10,11)12;;;;;;/h1-9H,(H2,10,11,12)(H2,13,14,15)(H2,16,17,18);;;;;;/q;6*+1/p-6/t1-,2+,3+,4-,5-,6-;;;;;;/m0....../s1 |
InChIキー |
MLMBGBMAFNSCOW-PYBCBHMXSA-H |
SMILES |
C1(C(C(C(C(C1OP(=O)([O-])[O-])O)OP(=O)([O-])[O-])OP(=O)([O-])[O-])O)O.[Na+].[Na+].[Na+].[Na+].[Na+].[Na+] |
異性体SMILES |
[C@@H]1([C@H]([C@@H]([C@H]([C@@H]([C@H]1OP(=O)([O-])[O-])O)OP(=O)([O-])[O-])OP(=O)([O-])[O-])O)O.[Na+].[Na+].[Na+].[Na+].[Na+].[Na+] |
正規SMILES |
C1(C(C(C(C(C1OP(=O)([O-])[O-])O)OP(=O)([O-])[O-])OP(=O)([O-])[O-])O)O.[Na+].[Na+].[Na+].[Na+].[Na+].[Na+] |
ピクトグラム |
Irritant |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does D-Myo-inositol 1,4,5-trisphosphate sodium salt interact with its target and what are the downstream effects in the context of cardiac tissue?
A1: While the exact target is not explicitly mentioned in this specific research paper, D-Myo-inositol 1,4,5-trisphosphate (Ins(1,4,5)P3) is a well-known second messenger that primarily acts by binding to the Ins(1,4,5)P3 receptor, which is a ligand-gated calcium channel located on the endoplasmic reticulum. This binding triggers the release of calcium ions (Ca2+) from the endoplasmic reticulum into the cytoplasm. The research paper demonstrates that manipulating this signaling pathway using both an agonist (this compound) and an antagonist (2-APB) mimics the cardioprotective effects of ischemic preconditioning, suggesting that modulating intracellular calcium levels plays a crucial role in this phenomenon. []
Q2: What is the role of this compound in mimicking ischemic preconditioning according to the provided research?
A2: The research demonstrates that this compound, by mimicking the biphasic Ins(1,4,5)P3 concentration changes observed during ischemic preconditioning, significantly reduces infarct size in a rabbit heart model. [] This suggests that the compound, likely through its interaction with the Ins(1,4,5)P3 receptor and subsequent modulation of intracellular calcium levels, triggers similar protective mechanisms as those activated during ischemic preconditioning.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


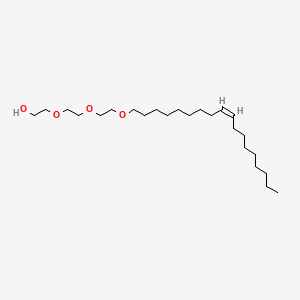
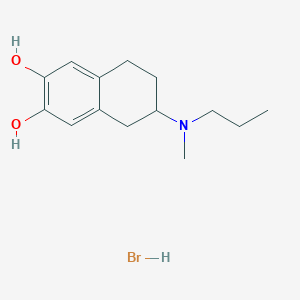
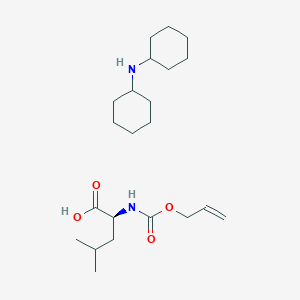
![1,2,3,4,5,6-Hexa-O-[11-[4-(4-hexylphenylazo)phenoxy]undecanoyl]-D-mannitol](/img/structure/B1516139.png)
![L-Phenylalanine,N-[(9H-fluoren-9-ylmethoxy)carbonyl]-4-[[(triphenylmethyl)thio]methyl]-](/img/structure/B1516140.png)
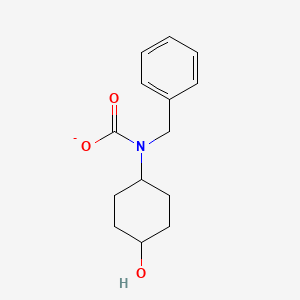
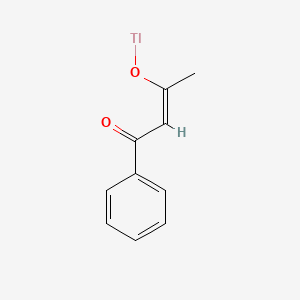
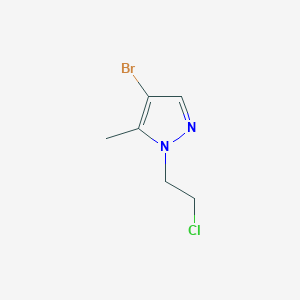
![(5S,6R,7E,9E,11E,14Z)-6-[(2R)-3-(carboxymethylamino)-2-[[(4S)-4-carboxy-4-(methylamino)butanoyl]amino]-3-oxopropyl]sulfanyl-5-hydroxyicosa-7,9,11,14-tetraenoic acid](/img/structure/B1516153.png)
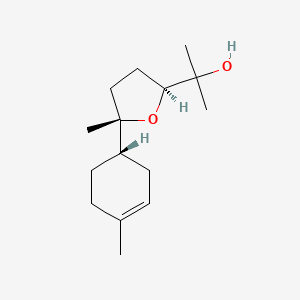
![(1S,2S,3R,4R)-3-[[5-chloro-2-[[(7S)-4-methoxy-7-morpholin-4-yl-6,7,8,9-tetrahydro-5H-benzo[7]annulen-3-yl]amino]pyrimidin-4-yl]amino]bicyclo[2.2.1]hept-5-ene-2-carboxamide;methanesulfonic acid](/img/structure/B1516159.png)
